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molecular formula C8H5NO2S B1273803 Benzothiazole-5-carboxylic acid CAS No. 68867-17-4

Benzothiazole-5-carboxylic acid

Cat. No. B1273803
M. Wt: 179.2 g/mol
InChI Key: RBIZQDIIVYJNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141564B2

Procedure details

4-Chloro-3-nitrobenzoic acid (22 g, 0.11 mol) was suspended in water, sodium hydroxide (4.33 g, 0.11 mol) and sodium sulfide hydrate (32 g) were added, and the mixture heated at reflux for 24 hours. After acidification with 5M hydrochloric acid the mixture was extracted with ethyl acetate. The extracts were dried over magnesium sulfate and evaporated under reduced pressure. The product from this reaction (1 g, 5.9 mmol) was dissolved in formic acid and heated at reflux in the presence of zinc (0.1 g) for 6 hours. The mixture was allowed to cool and was concentrated under reduced pressure. The residue was diluted with water and neutralised with saturated aqueous sodium hydrogen carbonate. Extraction with tetrahydrofuran and ethyl acetate (1:1) gave a pale yellow solid (0.48 g) that was purified on silica gel using a methanol dichloromethane gradient.
Quantity
22 g
Type
reactant
Reaction Step One
Quantity
4.33 g
Type
reactant
Reaction Step Two
Quantity
32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0.1 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=O)=[CH:4][C:3]=1[N+:11]([O-])=O.[OH-:14].[Na+].[OH2:16].[S-2:17].[Na+].[Na+].[CH:20](O)=O>O.[Zn]>[S:17]1[C:2]2[CH:10]=[CH:9][C:5]([C:6]([OH:16])=[O:14])=[CH:4][C:3]=2[N:11]=[CH:20]1 |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
22 g
Type
reactant
Smiles
ClC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
4.33 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
32 g
Type
reactant
Smiles
O.[S-2].[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.1 g
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
After acidification with 5M hydrochloric acid the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product from this reaction (1 g, 5.9 mmol)
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water and neutralised with saturated aqueous sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
Extraction with tetrahydrofuran and ethyl acetate (1:1)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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